N-p-Tolylmandelamide

Description

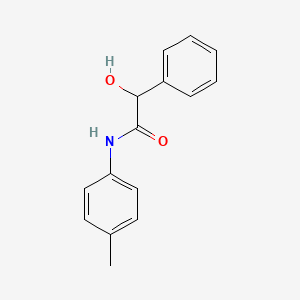

N-p-Tolylmandelamide is a mandelic acid derivative characterized by a benzamide backbone substituted with a p-tolyl group (4-methylphenyl) at the nitrogen position. Mandelic acid, a hydroxyacetic acid derivative with a phenyl group, contributes to the compound’s stereochemical and functional diversity.

Properties

CAS No. |

10295-51-9 |

|---|---|

Molecular Formula |

C15H15NO2 |

Molecular Weight |

241.28 g/mol |

IUPAC Name |

2-hydroxy-N-(4-methylphenyl)-2-phenylacetamide |

InChI |

InChI=1S/C15H15NO2/c1-11-7-9-13(10-8-11)16-15(18)14(17)12-5-3-2-4-6-12/h2-10,14,17H,1H3,(H,16,18) |

InChI Key |

BINKBTHAZZIVLD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-2-phenyl-N-(p-tolyl)acetamide typically involves the reaction of 2-hydroxy-2-phenylacetic acid with p-toluidine. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding acyl chloride, which then reacts with p-toluidine to yield the desired acetamide.

Industrial Production Methods: In an industrial setting, the production of 2-Hydroxy-2-phenyl-N-(p-tolyl)acetamide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process.

Types of Reactions:

Oxidation: The hydroxyl group in 2-Hydroxy-2-phenyl-N-(p-tolyl)acetamide can undergo oxidation to form a ketone or carboxylic acid derivative.

Reduction: The compound can be reduced to form the corresponding amine or alcohol.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

2-Hydroxy-2-phenyl-N-(p-tolyl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-phenyl-N-(p-tolyl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxyl and amide groups in the compound can form hydrogen bonds with biological molecules, influencing their activity. The phenyl and p-tolyl groups can interact with hydrophobic regions of proteins or enzymes, potentially modulating their function.

Comparison with Similar Compounds

Structural Analogues and Key Features

The following table summarizes structural analogues of N-p-Tolylmandelamide, emphasizing substituents, molecular weight, and crystallographic properties:

Key Observations:

- N-p-Tolyladamantane-1-carboxamide : The adamantane group introduces steric bulk and rigidity, promoting crystalline packing via N–H⋯O hydrogen bonds . This contrasts with this compound, where the mandelic acid moiety (with a hydroxyl group) may enable additional hydrogen-bonding interactions.

- p-Methylbenzamide : A simpler analogue lacking the mandelic acid hydroxyl group. Its lower molecular weight (135.16 vs. ~255 g/mol for this compound) reduces complexity in crystal packing .

- N-Chloro-p-toluenesulfonamide : The sulfonamide group and chlorine substituent enhance polarity, favoring ionic interactions (e.g., with Na⁺) rather than classical hydrogen bonds .

Crystallographic and Hydrogen-Bonding Behavior

- N-p-Tolyladamantane-1-carboxamide : Forms one-dimensional chains via N–H⋯O hydrogen bonds (Fig. 1, ). The adamantane core restricts conformational flexibility, enhancing crystallinity.

- p-Methylbenzamide : Exhibits similar N–H⋯O bonding but lacks secondary functional groups (e.g., hydroxyls), resulting in less complex supramolecular architectures .

Biological Activity

N-p-Tolylmandelamide is a compound of interest due to its diverse biological activities, particularly in medicinal chemistry. This article provides a detailed overview of its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

This compound is an amide derivative characterized by the presence of a p-tolyl group attached to the mandelic acid moiety. The synthesis of this compound typically involves the reaction of p-toluidine with mandelic acid derivatives under controlled conditions. Various methods have been explored for its synthesis, including microwave-assisted techniques that enhance yield and reduce reaction time.

Table 1: Synthesis Overview of this compound

| Method | Yield (%) | Reaction Time | Conditions |

|---|---|---|---|

| Conventional Synthesis | 60-70 | 5-6 hours | Reflux in organic solvent |

| Microwave-Assisted | 85-90 | 30 minutes | Microwave irradiation |

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

Case Study: Cytotoxicity Against Breast Cancer Cells

In vitro assays were conducted on MCF-7 breast cancer cells using this compound. The compound exhibited a dose-dependent inhibition of cell proliferation.

- IC50 Value : 25 µM

- Mechanism : Induction of apoptosis through caspase activation.

Carbonic Anhydrase Inhibition

This compound has also shown promising results as an inhibitor of carbonic anhydrase (CA) isoforms, which are crucial in various physiological processes and are implicated in tumor growth.

Table 2: Inhibition Profile Against Carbonic Anhydrase Isoforms

| Isoform | Inhibition Constant (K_i) | Comparison to Acetazolamide |

|---|---|---|

| hCA I | 45.10 nM | Higher potency |

| hCA II | 5.87 nM | Comparable |

| hCA IX | 7.91 nM | Similar |

| hCA XII | 5.70 nM | Comparable |

Mechanistic Insights

The mechanism underlying the biological activity of this compound is multifaceted. Its interaction with target enzymes like carbonic anhydrase involves binding at the active site, leading to enzyme inhibition and subsequent biological effects such as reduced tumor cell proliferation.

Molecular Docking Studies

Molecular docking simulations have provided insights into the binding affinity and orientation of this compound within the active sites of target enzymes. These studies suggest that the p-tolyl group enhances hydrophobic interactions, contributing to its inhibitory potency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.